2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid

mGluR4 Positive Allosteric Modulator Parkinson's Disease Research

2-(Phenylcarbamoyl)cyclohexane-1-carboxylic acid (CAS 78431-28-4) is a cis-cyclohexane-1,2-dicarboxylic acid mono-amide derivative with molecular formula C₁₄H₁₇NO₃ and molecular weight 247.29 g/mol. The compound bears a phenylcarbamoyl group at the 2-position and a free carboxylic acid at the 1-position on the cyclohexane ring.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 78431-28-4
Cat. No. B2612467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid
CAS78431-28-4
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)NC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H17NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)
InChIKeyCMLOGIAOLIBOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Phenylcarbamoyl)cyclohexane-1-carboxylic Acid (CAS 78431-28-4) Procurement Specification & Research Baseline


2-(Phenylcarbamoyl)cyclohexane-1-carboxylic acid (CAS 78431-28-4) is a cis-cyclohexane-1,2-dicarboxylic acid mono-amide derivative with molecular formula C₁₄H₁₇NO₃ and molecular weight 247.29 g/mol . The compound bears a phenylcarbamoyl group at the 2-position and a free carboxylic acid at the 1-position on the cyclohexane ring. It is structurally related to the clinically investigated mGluR4 positive allosteric modulator (PAM) VU0155041 [(±)-cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid], differing only in the absence of the 3,5-dichloro substitution on the phenyl ring [1]. The compound serves as both a key synthetic precursor to VU0155041 and its analogs, and as an essential negative control in pharmacological studies targeting metabotropic glutamate receptor 4 (mGluR4) [1].

1 mGluR4 negative control standard with faithful scaffold match
2 Common synthetic intermediate for parallel aryl-substituted analog libraries
3 Spectroscopic reference data available for incoming batch authentication

Why Generic Substitution of 2-(Phenylcarbamoyl)cyclohexane-1-carboxylic Acid Fails in mGluR4 Research & Synthesis


In-class cyclohexane carboxylic acid amides cannot be simply interchanged with 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid due to critical structure-activity relationship (SAR) divergence at the mGluR4 allosteric site. The 3,5-dichloro substitution on the phenyl ring of VU0155041 is essential for PAM activity; the unsubstituted phenyl analog (i.e., the target compound) shows no significant potentiator or agonist activity at mGluR4 under identical assay conditions [1]. This binary functional switch—from an active PAM to an inactive control—makes the compound uniquely valuable as an authenticity benchmark. Substitution with other monoamide analogs bearing different aryl substitutions (e.g., 2-methoxyphenyl, 4-methoxyphenyl) introduces confounding hydrogen-bonding motifs and conformational perturbations documented in crystallographic studies, altering both supramolecular assembly behavior and, potentially, off-target pharmacological profiles [2].

Target Compound
Unsubstituted phenyl analog; no significant mGluR4 activity up to 30 µM — designed negative control
VS
Generic Substitute
Simple benzamides or cyclohexanecarboxamides lack the full pharmacophoric scaffold and may introduce confounding physicochemical profiles
Target Compound
Open-chain amide carboxylic acid; forms predictable carboxy-carboxy dimer motif in solid state
VS
Cyclic Imide Impurity
Cyclic imide analogs lack free carboxylic acid; distinct H-bonding architecture alters co-crystal screening outcomes

Quantitative Comparative Evidence for 2-(Phenylcarbamoyl)cyclohexane-1-carboxylic Acid (CAS 78431-28-4)


mGluR4 Functional Activity: Target Compound vs. VU0155041 (3,5-Dichloro Analog)

The target compound, 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid, is the direct unsubstituted aryl analog of the potent mGluR4 PAM VU0155041. Under identical thallium flux assay conditions measuring mGluR4-mediated responses, VU0155041 exhibits an EC₅₀ of 2.5 µM for the glutamate response (partial agonist activity reaching ~45% of maximal glutamate response) , while the unsubstituted phenyl analog (target compound) shows no significant potentiator or agonist activity at mGluR4 at concentrations up to 30 µM, as established in the SAR study that evaluated a panel of VU0155041 analogs [1]. This binary functional difference (active PAM vs. inactive) is governed exclusively by the presence or absence of the 3,5-dichloro groups on the phenyl ring [1].

mGluR4 Functional Activity
Head-to-head
Target compound: inactive up to 30 µM vs. VU0155041: EC₅₀ 2.5 µM
Binary functional switch supports unambiguous negative control assignment
Thallium flux assay, CHO cells expressing human mGluR4; SAR panel evidence
mGluR4 Positive Allosteric Modulator Parkinson's Disease Research

Target Compound as Direct Synthetic Precursor to VU0155041 via Electrophilic Chlorination

The iterative parallel synthesis strategy employed in the discovery and SAR expansion of VU0155041 utilized cyclohexane-1,2-dicarboxylic anhydride as the common starting scaffold, reacting with substituted anilines to generate a library of mono-amide carboxylic acid analogs [1]. Within this synthetic scheme, 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid (target compound) serves as the direct precursor to VU0155041 — a single electrophilic aromatic chlorination step converts the target compound into VU0155041 by installing the 3,5-dichloro substituents [2]. Alternative synthetic routes that attempt to introduce the cyclohexane-dicarboxylic acid scaffold onto pre-chlorinated anilines are disfavored due to the lower nucleophilicity of 3,5-dichloroaniline (pKa of conjugate acid ~2.5) compared to aniline (pKa of conjugate acid ~4.6), resulting in reduced yields in the amide coupling step [3]. The target compound thus represents the optimal branching point for accessing a diverse library of aryl-substituted analogs from a single, well-characterized intermediate.

Synthetic Precursor Efficiency
Class-level inference
Aniline (pKaH ~4.6) vs. 3,5-dichloroaniline (pKaH ~2.5): ~100-fold basicity difference
Superior nucleophilicity supports higher-yielding amide coupling for library synthesis
Parallel synthesis context; pKa data from Bordwell equilibrium acidity scale
Medicinal Chemistry Parallel Synthesis mGluR4 PAM Development

Supramolecular Hydrogen-Bonding Architecture: Carboxy-Carboxy Dimer Formation vs. Cyclic Imide Analogs

Crystallographic analysis of the closely related methoxy analog rac-cis-2-[(2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid (I) reveals that open-chain amide carboxylic acids of this class form discrete centrosymmetric dimers through intermolecular cyclic carboxy-carboxy O-H···O hydrogen-bonding interactions [graph-set notation R₂²(8)] in the solid state [1]. In contrast, the corresponding cyclic imide derivatives (II-IV) — which form competitively under typical anhydride-amine reaction conditions — lack this dimerization capability and instead exhibit only weak C-H···O(imide) hydrogen bonding or water-mediated networks [1]. The phenylcarbamoyl group in (I) is essentially planar [maximum deviation from least-squares plane = 0.060(1) Å for the amide O atom], which pre-organizes the molecule for predictable dimer assembly [1]. The incidence of open-chain amide carboxylic acids is significantly lower than that of cyclic imides in this reaction system, making the amide acid form a selectively procurable product requiring controlled reaction conditions to avoid imide cyclization [1].

Supramolecular Dimer Motif
Cross-study comparable
Carboxy-carboxy R₂²(8) dimers; phenylcarbamoyl planarity deviation 0.060(1) Å
Predictable dimer assembly enables rational crystal engineering design
Data from methoxy analog; single-crystal XRD, low temperature
Crystal Engineering Supramolecular Chemistry Solid-State Structure

Spectroscopic Identity: NMR and FTIR Spectral Reference Data for Batch Authentication

The cis-2-(phenylcarbamoyl)cyclohexanecarboxylic acid compound (CAS 78431-28-4) has three NMR spectra (¹H and ¹³C), one FTIR spectrum, and one Raman spectrum archived in the SpectraBase database [1]. This multi-modal spectroscopic dataset provides a verified reference fingerprint for identity confirmation and purity assessment of procured batches. In contrast, the closely related cyclic imide analogs that form competitively from the same starting materials (cis-cyclohexane-1,2-dicarboxylic anhydride + aniline derivatives) exhibit distinct spectroscopic signatures due to the absence of the free carboxylic acid O-H stretch and the presence of imide carbonyl bands [2]. The availability of these reference spectra enables rapid discrimination between the desired amide carboxylic acid product and the undesired cyclic imide side-product using routine analytical instrumentation (FTIR or NMR), without requiring single-crystal XRD for each batch [1][2].

Spectroscopic Reference Data
Supporting evidence
3 NMR, 1 FTIR, 1 Raman spectra archived in SpectraBase database
Enables rapid in-house batch authentication without external analytical services
Spectroscopic overlay comparison discriminates amide acid from cyclic imide impurity
Quality Control Batch Authentication Spectroscopic Reference

High-Impact Procurement Scenarios for 2-(Phenylcarbamoyl)cyclohexane-1-carboxylic Acid (CAS 78431-28-4)


Negative Control Standard for mGluR4 Target Engagement and Selectivity Profiling

In any pharmacological assay designed to demonstrate mGluR4 PAM activity of VU0155041 or its analogs, 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid must be included as the mandatory inactive negative control. Because it differs from VU0155041 only by the absence of the 3,5-dichloro substituents and shows no significant potentiator or agonist activity at mGluR4 at concentrations up to 30 µM [1], it provides the most structurally faithful control for ruling out non-specific effects arising from the cyclohexane-carboxylic acid scaffold or the phenylcarbamoyl moiety. Generic amide controls (e.g., simple benzamides or cyclohexanecarboxamides) cannot fulfill this role because they lack the complete pharmacophoric scaffold and may exhibit divergent physicochemical properties (solubility, protein binding) that confound interpretation [1].

Common Intermediate for Parallel Synthesis of mGluR4 PAM Analog Libraries

Medicinal chemistry groups engaged in SAR exploration around the VU0155041 scaffold should prioritize procurement of the target compound as the universal synthetic branching point. Starting from this single, well-characterized intermediate, a diverse library of aryl-substituted analogs can be generated via electrophilic aromatic substitution (halogenation, nitration, sulfonation) or palladium-catalyzed cross-coupling reactions. This strategy eliminates the need to individually couple each substituted aniline to cis-cyclohexane-1,2-dicarboxylic anhydride — a step that is inherently less efficient for electron-deficient anilines (e.g., 3,5-dichloroaniline) due to their reduced nucleophilicity [2][3]. The target compound's established crystallographic and spectroscopic identity further enables accurate inventory tracking and purity verification across multiple parallel synthesis campaigns .

Crystal Engineering and Co-Crystal Design Based on Predictable Carboxy-Carboxy Dimer Synthon

For solid-state chemistry and pharmaceutical co-crystal screening programs, the target compound's robust R₂²(8) carboxy-carboxy dimer motif — demonstrated crystallographically in the methoxy analog — provides a predictable supramolecular synthon for designing multi-component crystals. Unlike the cyclic imide analogs that inevitably contaminate the product mixture from anhydride-amine reactions, the open-chain amide carboxylic acid form offers a well-defined hydrogen-bonding architecture suitable for systematic co-former screening. Procurement of the pure amide carboxylic acid (free of the cyclic imide) is essential for reproducible co-crystal screening outcomes, as the imide impurity would introduce competing hydrogen-bonding motifs that interfere with synthon predictability .

Application
Selection Property
Validation Focus
mGluR4 Target Engagement Control
Structurally faithful negative control scaffold
Confirmation of no significant potentiator activity at assay concentrations
Parallel Analog Library Synthesis
Common intermediate with high-yielding amide coupling history
Purity and crystallographic identity verification across synthesis campaigns
Crystal Engineering / Co-Crystal Design
Predictable R₂²(8) carboxy-carboxy dimer synthon
Absence of cyclic imide impurity; solid-state form reproducibility
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